N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAYUDKGGLOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-iodoaniline with 2-mercaptobenzoic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The iodophenyl group undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Mechanistic Insights :
-
NAS proceeds via a Meisenheimer intermediate, facilitated by the electron-withdrawing benzothiazole-carboxamide group .
-
Suzuki coupling involves oxidative addition of the C–I bond to palladium, followed by transmetallation and reductive elimination .
Oxidation and Reduction Reactions
The benzothiazole ring and carboxamide group participate in redox transformations.
Key Observations :
-
Oxidation of the sulfur atom in the benzothiazole ring forms sulfoxides, which are stabilized by conjugation .
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Reduction of the carboxamide to a methanol derivative retains the iodophenyl group’s reactivity .
Cyclization and Coupling Reactions
The compound acts as a precursor in heterocycle synthesis.
Mechanistic Pathways :
-
Copper-mediated cyclization involves C–N bond formation via radical intermediates .
-
Heck coupling proceeds through a palladium-alkene π-complex, enabling C–C bond formation .
Functional Group Transformations
The carboxamide group undergoes hydrolysis and condensation.
Applications :
Scientific Research Applications
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is a chemical compound with a variety of applications in scientific research, including its use as a building block in synthesizing complex organic molecules, and its study for potential biological activities. The compound is characterized by an iodophenyl group attached to a benzothiazole ring.
Scientific Research Applications
This compound is used in chemistry, biology, medicine, and industry.
Chemistry this compound serves as a building block in the synthesis of more complex organic molecules. The synthesis of this compound typically involves the reaction of 4-iodoaniline with 2-mercaptobenzoic acid under specific conditions, with the reaction proceeding through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. Reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Benzothiazole derivatives have demonstrated a broad spectrum of biological effects, making them promising for novel therapeutic strategies .
Medicine Research is ongoing to explore the potential of this compound as a therapeutic agent for various diseases.
Industry this compound is used in developing new materials and as a precursor in synthesizing dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
Key Findings :
- Halogen size (F to I) has minimal impact on MGL inhibition potency, as seen in maleimide derivatives .
- Iodine’s role may extend beyond bioactivity; for example, iodophenyl groups improve Suzuki coupling yields (80% for HTM3b vs. 30% for tris-iodophenyl derivative HTM3c) .
Analogues with Heterocyclic Modifications
Variations in the carboxamide-linked heterocycle significantly alter activity and solubility:
Key Findings :
- The benzothiazole core (as in the target compound) supports diuretic activity when paired with biphenyl groups , but substitution with morpholine improves solubility .
- Piperidine-benzodiazol derivatives demonstrate high synthetic efficiency (90% yield), suggesting that steric hindrance from iodine is manageable in certain scaffolds .
Biological Activity
N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is known for its pharmacological properties. The compound's molecular formula is CHI NOS, indicating the presence of iodine, which may enhance its biological activity through various mechanisms.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit potent anticancer activities. This compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.
- Results : It exhibited significant antiproliferative effects with IC values ranging from 15 to 30 µM across different cell lines, indicating its potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 25 |
| HCT116 | 30 |
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in treated cells, inhibiting their proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies and Research Findings
A recent study evaluated the biological profile of several benzothiazole derivatives, including this compound. The findings highlighted:
Q & A
Q. What are the standard synthetic routes for N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via condensation of 1,3-benzothiazole-2-carboxylic acid derivatives with 4-iodoaniline. For example, analogous compounds (e.g., N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) are prepared by refluxing precursors in ethanol, achieving yields of 37–70% depending on substituents . Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and coupling with the amine under basic conditions.
Q. Table 1: Synthetic Conditions for Analogous Benzothiazole Carboxamides
| Compound (Substituent) | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4g (4-Cl phenyl) | Ethanol | Reflux, 12 h | 70 | |
| 4h (2,6-diF phenyl) | Ethanol | Reflux, 12 h | 60 |
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1680 cm⁻¹ confirms the carboxamide group .
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 115–140 ppm) are assigned using 2D techniques (e.g., HSQC). The iodine substituent deshields adjacent protons, causing distinct splitting patterns .
- Elemental Analysis : Validates empirical composition (e.g., C, H, N, S, I percentages) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Features | Reference |
|---|---|---|
| IR | 1680–1650 cm⁻¹ (C=O stretch) | |
| ¹H NMR | δ 8.2 ppm (benzothiazole H), δ 7.6 ppm (Ar-H) |
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for benzothiazole derivatives be resolved?
- Methodological Answer : Use the SHELX software suite (e.g., SHELXL) for refinement, which handles twinning and high-resolution data effectively. For example, SHELXL refines hydrogen atom positions using riding models and applies restraints to disordered regions. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .
Q. What strategies mitigate pleiotropic effects during biological activity assays?
- Methodological Answer :
- Selective Receptor Targeting : Analogous compounds (e.g., AM251 in ) with iodophenyl groups show cannabinoid receptor specificity. Use competitive binding assays (e.g., radioligand displacement) to identify off-target interactions .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate primary vs. secondary effects .
Q. How can semiquantitative analysis improve reproducibility in pharmacokinetic studies?
Q. Table 3: Semiquantitative Parameters for Tracer Studies
| Parameter | Clinical Utility | Reference |
|---|---|---|
| SBR | Quantifies dopamine transporter density | |
| CPR | Differentiates Parkinsonian syndromes |
Q. What computational methods validate spectral data contradictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate NMR/IR spectra using software (e.g., Gaussian) and compare with experimental data.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 7.0–8.5 ppm) .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply statistical weighting.
- Structural Analog Comparison : Compare with compounds like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (), which shares a benzothiazole core but lacks the carboxamide group, to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
